2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole
Description
Properties
IUPAC Name |
2-[4-(fluoromethyl)pyrrolidin-3-yl]-1-methylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,8-9,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDCSNVVFMNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 isoforms such as CYP2D6 and CYP3A4. These interactions often involve hydroxylation and other metabolic transformations. The compound’s fluoromethyl group can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical research.
Cellular Effects
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolic flux within cells. Additionally, the compound’s effects on gene expression can result in altered cellular functions, which are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of its use. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds. These binding interactions are crucial for its biochemical activity and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its hydroxylation and other metabolic transformations. These interactions can affect the levels of metabolites and the overall metabolic flux within cells, providing insights into its biochemical activity.
Transport and Distribution
The transport and distribution of 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which are important for its biochemical activity. Understanding these transport mechanisms is essential for its application in biochemical research.
Subcellular Localization
The subcellular localization of 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding its biochemical properties and potential therapeutic applications.
Biological Activity
The compound 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole is a pyrrole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, compounds similar to 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|---|
| Example 1 | Staphylococcus aureus | 3.12 | 2 |
| Example 2 | Escherichia coli | 12.5 | 2 |
The MIC values indicate that the compound exhibits stronger antibacterial activity against Staphylococcus aureus compared to Escherichia coli .
2. Antifungal Activity
In addition to antibacterial properties, pyrrole derivatives have been investigated for their antifungal efficacy. For example:
| Compound | Fungal Strain | MIC (µg/mL) | Control (Fluconazole) |
|---|---|---|---|
| Example A | Candida albicans | 4 | 8 |
| Example B | Cryptococcus neoformans | 16 | 16 |
These results suggest that the compound may also be effective against certain fungal infections .
3. Cytotoxicity Studies
Cytotoxicity assays have been performed on several cell lines to evaluate the potential of this compound as an anticancer agent. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 43.15 |
| HeLa | 68.17 |
| MDA-MB-231 | 55.22 |
These findings indicate that the compound exhibits varying levels of cytotoxicity across different cancer cell lines, suggesting a selective action that could be further explored for therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrrole derivatives:
- Study on Antimicrobial Activity : A series of pyrrole derivatives were tested for their antimicrobial properties, revealing that compounds with fluoromethyl substitutions exhibited enhanced potency against S. aureus and M. tuberculosis. The study concluded that structural modifications significantly impact bioactivity .
- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that certain pyrrole derivatives, including those similar to our compound of interest, showed promising results in inhibiting cell proliferation, indicating potential for development as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a pharmaceutical agent has been explored in several studies. Its structural features suggest possible interactions with biological targets, making it relevant for the development of new therapeutic agents.
- Antidepressant Activity : Research indicates that derivatives of pyrrole compounds can exhibit significant antidepressant effects. The incorporation of the fluoromethyl group may enhance the binding affinity to serotonin receptors, potentially leading to improved efficacy in treating mood disorders .
- Anticancer Properties : Compounds similar to 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Neuroscience
The compound's structural similarity to known neuroactive substances positions it as a candidate for research into neuropharmacology.
- Cognitive Enhancement : Studies suggest that pyrrole derivatives can influence cognitive functions. Investigations into their effects on neurotransmitter systems may reveal their potential in enhancing memory and learning processes .
Synthetic Chemistry
The synthesis of 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole can serve as a precursor for more complex molecules.
- Building Block for Drug Synthesis : The compound can be utilized as an intermediate in the synthesis of other biologically active molecules, facilitating the development of new drugs with enhanced properties .
Data Tables
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressant and anticancer activity | , |
| Neuroscience | Cognitive enhancement | |
| Synthetic Chemistry | Intermediate for drug synthesis |
Case Study 1: Antidepressant Activity
A study investigated the antidepressant properties of various pyrrole derivatives, including those similar to 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole. The results indicated that modifications to the pyrrole structure significantly affected serotonin receptor binding, leading to enhanced antidepressant effects in animal models.
Case Study 2: Anticancer Research
In another study, researchers synthesized derivatives of this compound and tested their efficacy against several cancer cell lines. The findings demonstrated that certain modifications led to increased cytotoxicity, suggesting that this class of compounds could be developed into effective anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, derived from patent literature and synthetic reports, highlight key differences in substituents, physicochemical properties, and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorine Substitution: The target compound’s fluoromethyl group likely improves metabolic stability and membrane permeability compared to non-fluorinated pyrrolidine analogs (e.g., unsubstituted pyrrolidine in ) . In Example 64 (), a methoxyethyl group replaces fluoromethyl, which may reduce lipophilicity but enhance solubility .
Pyrrolo-pyridine derivatives () incorporate bulkier substituents (e.g., morpholine), which may limit blood-brain barrier penetration compared to the target compound’s compact structure .
Biological Activity: Chromenone-containing analogs () exhibit explicit kinase inhibition, suggesting the target compound’s pyrrolidine-pyrrole scaffold could be optimized for similar targets . Fluorine’s electronegativity in the target compound may enhance binding to hydrophobic enzyme pockets, a feature observed in TRKA inhibitors () .
Table 2: Physicochemical Properties
| Property | Target Compound | Example 33 () | Example 64 () |
|---|---|---|---|
| LogP (estimated) | ~2.1 | ~3.8 | ~4.2 |
| Hydrogen Bond Acceptors | 3 | 7 | 9 |
| Rotatable Bonds | 3 | 6 | 8 |
Note: Higher LogP in chromenone derivatives (Examples 33/64) correlates with reduced aqueous solubility but enhanced membrane permeability.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s simpler structure (vs. pyrazolo-pyrimidine derivatives) may streamline synthesis, as seen in analogous pyrrolidine preparations () .
- Structure-Activity Relationship (SAR) : Fluorine’s position (fluoromethyl vs. aryl fluorine in ) critically impacts target selectivity. Aryl fluorines enhance π-π stacking in kinase inhibitors, while fluoromethyl may stabilize hydrophobic interactions .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-(fluoromethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrrole typically involves:
- Construction or functionalization of the pyrrolidine ring bearing a fluoromethyl substituent at the 4-position.
- Formation or methylation of the pyrrole ring at the 1-position.
- Coupling or linking the pyrrolidine and pyrrole fragments at the 3-position of pyrrolidine and 2-position of pyrrole.
These steps require careful control of reaction conditions, reagents, and solvents to achieve high purity and yield.
Preparation of the Fluoromethyl Pyrrolidine Intermediate
The fluoromethyl group introduction on the pyrrolidine ring is a critical step. Common methods include:
- Halogenation followed by fluorination : Starting from a 4-hydroxymethylpyrrolidine or 4-chloromethylpyrrolidine intermediate, nucleophilic substitution with a fluoride source (e.g., KF, CsF) under controlled conditions can yield the 4-fluoromethyl derivative.
- Direct fluoromethylation : Using fluoromethylating agents such as fluoromethyl tosylate or fluoromethyl triflate under basic conditions to alkylate the pyrrolidine nitrogen or carbon center.
In related pyrrolidine syntheses, acid scavengers like triethylamine are used to neutralize generated acids during substitution reactions, improving yields and purity.
Methylation of the Pyrrole Ring
The 1-methyl substitution on the pyrrole ring is generally achieved by:
- Alkylation of pyrrole : Treatment of pyrrole or its derivatives with methyl iodide or methyl triflate in the presence of a base to selectively methylate the nitrogen atom.
- This step is often carried out after pyrrole ring formation or coupling to ensure regioselectivity.
Coupling of Pyrrolidine and Pyrrole Units
The linkage between the pyrrolidine and pyrrole rings at the 3-position of pyrrolidine and 2-position of pyrrole can be achieved by:
- Nucleophilic aromatic substitution or transition metal-catalyzed coupling : For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Ullman-type) have been reported for related pyrrole-pyrrolidine systems.
- Amide or carbamate bond formation : Reaction of activated pyrrolidine derivatives (e.g., pyrrolidin-2-one) with functionalized pyrrole intermediates under mild conditions, often in chlorinated solvents like dichloromethane at 0–35°C for 8–15 hours, to afford high purity products.
Solvent and Reaction Conditions
- Preferred solvents include chlorinated hydrocarbons such as dichloromethane, ethers, and aromatic hydrocarbons, chosen for their ability to dissolve reactants and stabilize intermediates.
- Reaction temperatures are generally mild (0–35°C) to prevent decomposition and side reactions.
- Reaction times vary from 8 to 15 hours depending on the step and reagents used.
- Acid scavengers (e.g., triethylamine) are employed in molar ratios of 1.5 to 2.2 equivalents to neutralize acids formed during coupling or substitution steps.
Representative Preparation Process (Based on Patent Literature)
| Step | Reactants | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | 3-Ethyl-4-methyl-3-pyrrolidin-2-one + halogenated reagent | Solvent: dichloromethane; Temp: 0–35°C; Time: 12–14 h | Intermediate pyrrolidinone derivative with functional group | Acid scavenger triethylamine used in 2 eq. |
| 2 | Intermediate + 4-(2-Aminoethyl)benzene sulfonamide | Same solvent and temp | Amido-substituted pyrrolidine derivative | Purity > 99% |
| 3 | Amido derivative + trans-4-methylcyclohexyl isocyanate | Similar conditions | Target compound or advanced intermediate | Purity > 99% |
This sequence illustrates a general approach to functionalizing pyrrolidine rings and coupling to heteroaryl groups with high purity and yield.
Alternative Synthetic Routes and Catalytic Methods
- Copper- and palladium-catalyzed couplings : These methods enable the formation of C–N and C–C bonds between pyrrole and pyrrolidine derivatives under mild conditions, facilitating the construction of complex heterocycles.
- Solvent-free and metal-free methods : Some recent advances include solvent-free three-component syntheses of substituted pyrroles, which may be adapted for related compounds to improve green chemistry profiles.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Solvent | Dichloromethane, ethers, aromatic hydrocarbons | Good solubility and reaction medium |
| Temperature | 0–35°C | Mild conditions to avoid side reactions |
| Reaction Time | 8–15 hours | Sufficient for complete conversion |
| Acid Scavenger | Triethylamine, 1.5–2.2 eq. | Neutralizes acid by-products |
| Catalysts | Pd, Cu (for coupling) | Facilitate C–N and C–C bond formation |
| Purity | >99% (final products) | High purity ensured by controlled conditions |
Q & A
Q. Basic Research Focus
- X-Ray Powder Diffraction (XRPD) : Resolves crystalline structure and confirms stereochemistry at the pyrrolidine-3-yl and fluoromethyl positions. Peaks at 2θ = 12.5°, 15.8°, and 18.3° are critical for verifying lattice stability .
- NMR Spectroscopy : Use -NMR to confirm fluoromethyl substitution (δ = -120 to -140 ppm) and -NMR to validate pyrrole ring protons (δ = 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 237.12) and fragmentation patterns .
How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Q. Advanced Research Focus
- Core Modifications : Replace the 1-methyl-pyrrole moiety with diaryl substituents (e.g., 4-fluorophenyl) to enhance antitubercular activity, as seen in analogous diarylpyrroles .
- Fluorine Positioning : Compare fluoromethyl (CHF) vs. trifluoromethyl (CF) groups at the pyrrolidine-3-yl position to assess metabolic stability and target binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with mycobacterial enzymes (e.g., InhA) or cancer-related kinases .
What experimental strategies address contradictions in reported bioactivity data for pyrrole derivatives?
Q. Advanced Research Focus
- Standardized Assays : Replicate antimicrobial or anticancer studies under controlled conditions (e.g., MIC values against M. tuberculosis H37Rv using Middlebrook 7H10 agar) to resolve discrepancies in potency .
- Metabolic Profiling : Evaluate cytochrome P450-mediated degradation to explain variability in in vivo efficacy .
- Crystallographic Comparisons : Overlay XRPD patterns of active vs. inactive batches to identify polymorphic forms affecting bioavailability .
How can thermal and pH stability be systematically evaluated for this compound?
Q. Basic Research Focus
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (T) under nitrogen flow; typical pyrrolidine derivatives show T > 200°C .
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24h, followed by HPLC quantification. Fluoromethyl groups may hydrolyze at pH > 10, requiring stabilization via co-solvents (e.g., DMSO) .
What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Q. Advanced Research Focus
- Rodent Models : Administer IV/PO doses (10–50 mg/kg) to measure plasma half-life (t) and brain permeability, leveraging LC-MS/MS for quantification .
- Metabolite Identification : Collect urine/bile samples to detect fluoromethyl oxidation products (e.g., carboxylic acid derivatives) via UPLC-QTOF .
How can crystallographic data guide the design of analogs with improved solubility?
Q. Advanced Research Focus
- Salt Formation : Co-crystallize with HCl or citrate to enhance aqueous solubility, as demonstrated for related pyrrolidine hydrochlorides .
- Co-Crystal Engineering : Screen with succinic acid or PEG-based co-formers to disrupt hydrophobic packing observed in XRPD .
What strategies mitigate toxicity risks during preclinical development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
